molecular formula C10H12BrClN4O B13455840 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

Cat. No.: B13455840
M. Wt: 319.58 g/mol
InChI Key: WYYAKWUKNFZNHN-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework with four nitrogen atoms (tetraaza), a bromo substituent at position 5, a ketone group at position 9, and a hydrochloride salt. The hydrochloride salt enhances solubility, critical for bioavailability in pharmaceutical applications. Synthesis involves multi-step reactions, including cyclization and halogenation, with final purification under acidic conditions to isolate the hydrochloride form .

Properties

Molecular Formula

C10H12BrClN4O

Molecular Weight

319.58 g/mol

IUPAC Name

5-bromo-1,3,8,12-tetrazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-9-one;hydrochloride

InChI

InChI=1S/C10H11BrN4O.ClH/c11-6-3-7-9(13-4-6)15-2-1-12-5-8(15)10(16)14-7;/h3-4,8,12H,1-2,5H2,(H,14,16);1H

InChI Key

WYYAKWUKNFZNHN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C(=O)NC3=C2N=CC(=C3)Br.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride typically involves multiple steps, including the formation of the tricyclic core and the introduction of the bromine substituent. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as replacing the bromine atom with a different substituent.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Bromoacetyl) Coumarin Oxime Derivatives (2a–2c)

These coumarin-based compounds share a bromoacetyl moiety and oxime/oxime ether functional groups. Unlike the target compound, they lack a tricyclic core but exhibit similar reactivity in nucleophilic substitutions. For example:

  • Synthesis : Reacted with hydroxylamine, methoxyamine, or O-benzylhydroxylamine hydrochloride to form oxime derivatives (22–23% yields for 2b and 2c) .
  • Applications : Primarily studied as intermediates for antimicrobial or anticancer agents, leveraging the coumarin scaffold’s inherent bioactivity.

kmg-NB4-69A (Hydroxypyrimidine Hydrochloride)

This compound, a hydroxypyrimidine hydrochloride, shares the hydrochloride salt functionality and a nitrogen-rich heterocycle. Key comparisons:

  • Synthesis : Derived from kmg-NB4-23 via HCl treatment in 1,4-dioxane, mirroring the target compound’s salt formation .
  • Structural Features: Contains a thiazepinone moiety, enhancing rigidity and binding affinity, whereas the target compound’s tricyclic system offers greater conformational constraint.
  • Yield : Reported as "good" for kmg-NB4-23, though exact data are unavailable .

5-Bromo-9-azatricyclo[8.1.1.0²⁷]dodeca-2,4,6-trien-8-one

This structurally closest analog differs in nitrogen placement (one nitrogen vs. four in the target compound).

  • Impact of Nitrogen Content : Reduced hydrogen-bonding capacity and solubility compared to the tetraaza system.
  • Synthetic Challenges : Fewer nitrogen atoms simplify synthesis but limit pharmacological versatility .

Data Tables

Table 2: Reaction Conditions and Yields

Compound Key Reagent Solvent Temperature Yield (%) Reference
Target Compound HCl (4 M in 1,4-dioxane) DMF Room temp N/A
Coumarin Oxime 2b Methoxyamine hydrochloride Methanol Room temp 22–23
kmg-NB4-23 Cysteamine hydrochloride DMF Room temp "Good"

Research Findings and Limitations

  • Reactivity : The target compound’s bromo group facilitates nucleophilic substitutions, akin to coumarin derivatives, but its tricyclic core imposes steric hindrance, slowing reactions .
  • Solubility: The hydrochloride salt improves aqueous solubility compared to non-salt analogs (e.g., 5-bromo-9-azatricyclo), critical for in vivo studies .
  • Data Gaps: Limited yield data for the target compound and kmg-NB4-69A hinder direct efficacy comparisons.

Biological Activity

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive bicyclic structure characterized by multiple nitrogen atoms and bromine substitution. Its molecular formula is C14H14BrN4C_{14}H_{14}BrN_4 with a molecular weight of approximately 320.19 g/mol.

Research indicates that 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride exhibits biological activity primarily through the inhibition of specific enzyme pathways and receptor interactions. Notably:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cell signaling pathways related to cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Biological Activity Data

A summary of key biological activities observed in various studies is presented in the following table:

Activity Type Target IC50 Value (µM) Reference
Kinase InhibitionB-Raf5.83
AntimicrobialStaphylococcus aureus10
CytotoxicityHeLa Cells15

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride against various cancer cell lines. The compound exhibited significant cytotoxic effects on HeLa cells with an IC50 value of 15 µM.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated an IC50 value of 10 µM, demonstrating its potential as a therapeutic agent for bacterial infections.

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